Fmoc-D-Orn(Dde)-OH

Overview

Description

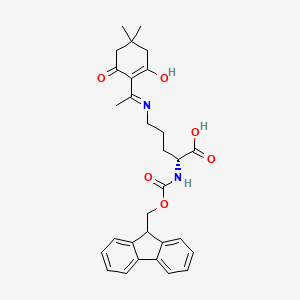

Fmoc-D-Orn(Dde)-OH is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique protective groups that facilitate the selective deprotection of amino acids during peptide chain elongation. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a cyclohexylidene moiety, which provide stability and specificity in various chemical reactions.

Mechanism of Action

Target of Action

Fmoc-D-Orn(Dde)-OH, also known as Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid ornithine during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Dde group protects the side chain amino group of ornithine . These protecting groups prevent unwanted reactions during the synthesis process .

Biochemical Pathways

In the context of solid phase peptide synthesis (SPPS), this compound is involved in the coupling reaction of an activated Fmoc-amino acid to the resin . The Fmoc group is then removed using an organic base, such as 4-methylpiperidine . This allows the next amino acid in the sequence to be added .

Pharmacokinetics

Its bioavailability is determined by its efficiency in the peptide synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of the amino acid ornithine into the peptide chain with the desired sequence . The protecting groups ensure that the ornithine is added at the correct position in the sequence .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of resin, the coupling reagents used, and the conditions for deprotection can all impact the efficiency of the synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound’s Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. Enzymes such as peptidyl transferases and proteases interact with Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine, facilitating its incorporation into peptide chains and subsequent deprotection .

Cellular Effects

Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect the function of these peptides, altering their interactions with cellular receptors and enzymes. This can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, the presence of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine involves its interaction with biomolecules at the molecular level. The compound’s Fmoc group binds to the amino group of ornithine, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by specific deprotection agents, allowing the amino group to participate in peptide bond formation. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can inhibit or activate enzymes involved in peptide synthesis, depending on its specific interactions with these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to extreme conditions can lead to the breakdown of the compound, affecting its efficacy in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in cell signaling pathways and gene expression noted over extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Orn(Dde)-OH typically involves the following steps:

Fmoc Protection: The amino group of D-ornithine is protected using the Fmoc group. This is achieved by reacting D-ornithine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Cyclohexylidene Formation: The protected D-ornithine is then reacted with 4,4-dimethyl-2,6-dioxocyclohexanone to form the cyclohexylidene moiety. This reaction is typically carried out in an organic solvent such as dichloromethane, with a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-ornithine are protected with Fmoc groups using automated peptide synthesizers.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests, including HPLC and mass spectrometry, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Orn(Dde)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the cyclohexylidene moiety.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Orn(Dde)-OH is widely used in solid-phase peptide synthesis. Its unique protective groups allow for selective deprotection, facilitating the stepwise assembly of peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and specificity make it an ideal candidate for therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of custom peptides for various applications, including drug discovery, diagnostics, and biotechnology.

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-ornithine: Similar in structure but lacks the cyclohexylidene moiety.

Boc-D-ornithine: Uses a different protective group (Boc) instead of Fmoc.

Cbz-D-ornithine: Uses a Cbz protective group.

Uniqueness

Fmoc-D-Orn(Dde)-OH is unique due to its combination of the Fmoc protective group and the cyclohexylidene moiety. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKFYXWSCAFRFO-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1417723.png)

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)